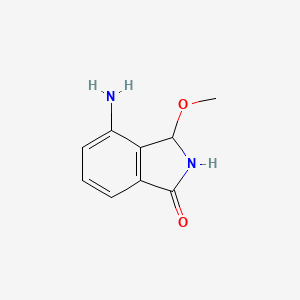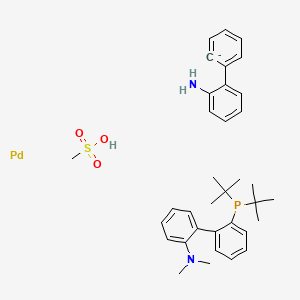
Methanesulfonato2-Di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is known for its application in various catalytic processes, particularly in the field of organic synthesis. The compound is characterized by the presence of palladium, which is coordinated with methanesulfonato, di-t-butylphosphino, and N,N-dimethylamino biphenyl ligands.
Preparation Methods
The synthesis of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. One common method includes the reaction of palladium acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include hydrogen, halogens, and other organic compounds. .
Scientific Research Applications
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-oxygen bond formation
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of palladium with the ligands, which facilitates various catalytic processes. The compound acts as a catalyst by providing a platform for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate .
Comparison with Similar Compounds
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Similar compounds include:
- Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato2-(di-t-butylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenylpalladium(II) .
These compounds share similar palladium coordination but differ in their ligand structures, which can lead to variations in their catalytic activities and applications.
Properties
Molecular Formula |
C35H46N2O3PPdS- |
|---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
JIFWMTDBDBVFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


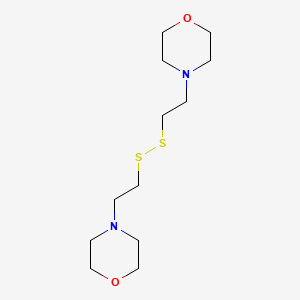
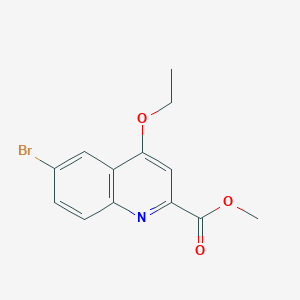
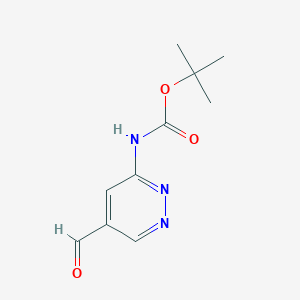
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
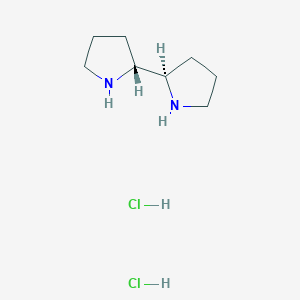



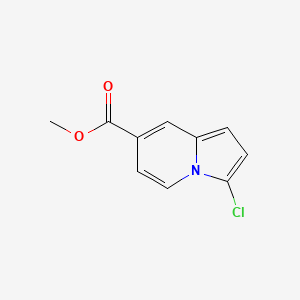
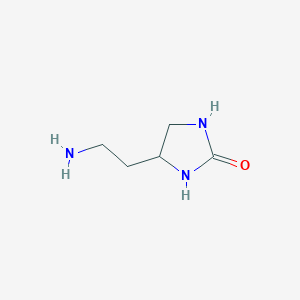
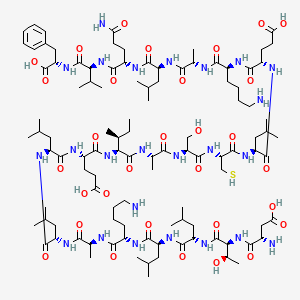
![5-bromo-3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13914886.png)
